molecular formula C15H19N3O4S B13827693 Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate

Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate

Cat. No.: B13827693
M. Wt: 337.4 g/mol
InChI Key: DUPIAKQZLKLLRW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate involves several steps. One common synthetic route includes the reaction of 1-methyl-4-formylpyridinium with methylphenylhydrazine under specific conditions to form the hydrazone intermediate. This intermediate is then treated with methyl sulfate to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Chemical Reactions Analysis

Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and inhibition.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

    Industry: It finds use in the production of dyes and pigments, owing to its chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate can be compared with other similar compounds, such as:

  • 1-Methyl-4-[(2-methyl-2-phenylhydrazinylidene)methyl]pyridinium methyl sulfate
  • Citrus Yellow
  • Maxilon Yellow 4GL

These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical behavior, making it suitable for particular research and industrial applications .

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(E)-(1,2-dimethylpyridin-1-ium-4-yl)methylideneamino]-N-methylaniline;hydrogen sulfate

InChI

InChI=1S/C15H18N3.H2O4S/c1-13-11-14(9-10-17(13)2)12-16-18(3)15-7-5-4-6-8-15;1-5(2,3)4/h4-12H,1-3H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

DUPIAKQZLKLLRW-UHFFFAOYSA-M

Isomeric SMILES

CC1=[N+](C=CC(=C1)/C=N/N(C)C2=CC=CC=C2)C.OS(=O)(=O)[O-]

Canonical SMILES

CC1=[N+](C=CC(=C1)C=NN(C)C2=CC=CC=C2)C.OS(=O)(=O)[O-]

Origin of Product

United States

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